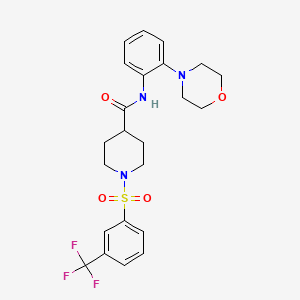

N-(2-Morpholinophenyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide

Description

Properties

Molecular Formula |

C23H26F3N3O4S |

|---|---|

Molecular Weight |

497.5 g/mol |

IUPAC Name |

N-(2-morpholin-4-ylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide |

InChI |

InChI=1S/C23H26F3N3O4S/c24-23(25,26)18-4-3-5-19(16-18)34(31,32)29-10-8-17(9-11-29)22(30)27-20-6-1-2-7-21(20)28-12-14-33-15-13-28/h1-7,16-17H,8-15H2,(H,27,30) |

InChI Key |

BAAKEVMQAQOBRI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=CC=C2N3CCOCC3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |

Origin of Product |

United States |

Biological Activity

N-(2-Morpholinophenyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C23H26F3N3O4S. Its structure features a morpholine ring, a piperidine moiety, and a trifluoromethyl-substituted phenyl sulfonyl group, which contribute to its biological properties.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit various enzymes, including carbonic anhydrase and acetylcholinesterase, which are crucial in many physiological processes .

- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .

- Antiviral Potential : Compounds with similar structural features have shown promise as antiviral agents, particularly against RNA viruses .

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluating the antibacterial activity of synthesized piperidine derivatives found that compounds similar to this compound exhibited significant activity against multiple bacterial strains. The strongest inhibitors were identified with IC50 values below 5 μM .

- Enzyme Inhibition : Research highlighted that derivatives with the sulfonamide group showed potent inhibition against urease and acetylcholinesterase, making them potential candidates for treating conditions like Alzheimer's disease and certain bacterial infections .

- Antiviral Activity : In vitro studies indicated that structurally related compounds demonstrated effective inhibition of viral replication in cell lines infected with various viruses, suggesting potential applications in antiviral drug development .

Comparison with Similar Compounds

Piperidine-4-Carboxamide Derivatives with Sulfonyl Substituents

The target compound shares a piperidine-4-carboxamide scaffold with analogs reported in and . Key differences lie in the sulfonyl substituents and aromatic modifications:

Key Observations :

- Trifluoromethyl vs. Halogens : The trifluoromethyl group in the target compound offers superior metabolic stability compared to fluoro or chloro substituents due to its resistance to oxidative cleavage .

- Aromatic Modifications: The 2-morpholinophenyl group may enhance blood-brain barrier penetration compared to benzo[d]thiazol-2-yl or phenoxy groups, which are bulkier and less lipophilic .

Sulfonamide-Based Compounds with Heterocyclic Moieties

and describe compounds with oxazole or pyrimidine rings instead of morpholine:

Key Observations :

Piperidine-4-Carboxamides with Alternative Sulfonamide Linkers

and highlight sulfonamide linkers with varying alkyl/aryl chains:

Key Observations :

- Tosyl vs.

- Cyano Substituents: The cyano group in compound 8 () may enhance hydrogen bonding but reduce metabolic stability compared to trifluoromethyl .

Preparation Methods

Sulfonylation of Piperidine-4-Carboxylic Acid

The piperidine core is functionalized via reaction with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions. Typical protocols involve:

Alternative Routes via Intermediate Protection

To avoid side reactions at the carboxylic acid, temporary protection (e.g., methyl ester formation) is employed:

-

Esterification : Piperidine-4-carboxylic acid → methyl ester using thionyl chloride/methanol.

-

Sulfonylation : React with sulfonyl chloride as above.

-

Deprotection : Hydrolysis with NaOH (2M) at 60°C for 4 hours.

Synthesis of 2-Morpholinophenylamine

SNAr Reaction on Nitroarenes

A nitro-substituted aryl halide undergoes displacement with morpholine:

Reduction of Nitro to Amine

Catalytic hydrogenation converts the nitro group to an amine:

Amide Coupling to Assemble the Final Product

The carboxylic acid and amine are coupled using standard activating agents:

Carbodiimide-Mediated Coupling

Acyl Chloride Route

For improved reactivity, the acid is converted to its acyl chloride:

-

Chlorination : Oxalyl chloride (3.0 equiv), catalytic DMF, DCM, 0°C → reflux, 2 hours.

-

Coupling : Add 2-morpholinophenylamine (1.1 equiv), triethylamine (2.0 equiv), DCM, 12 hours.

Optimization and Challenges

Sulfonylation Regioselectivity

Competing N-sulfonylation versus O-sulfonylation is mitigated by:

Morpholine Ring Stability

Morpholine-containing intermediates are prone to oxidation; thus, inert atmospheres (N2/Ar) are critical during SNAr and hydrogenation steps.

Analytical Data and Characterization

Spectroscopic Confirmation

Q & A

Basic Research Questions

Q. What are the typical synthetic pathways for N-(2-Morpholinophenyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide, and how do electron-withdrawing groups influence reaction efficiency?

- Methodological Answer : The synthesis of structurally analogous piperidine carboxamides often involves multi-step reactions, including sulfonylation, coupling, and cyclization. For example, sulfonylation of the piperidine core with a trifluoromethylphenyl sulfonyl chloride is a critical step, requiring anhydrous conditions and catalysts like triethylamine. Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity, accelerating nucleophilic substitution but may require controlled temperatures (0–5°C) to avoid side reactions . Solvent selection (e.g., dichloromethane or DMF) and stoichiometric ratios of reagents should be optimized via kinetic studies .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure?

- Methodological Answer : Key techniques include:

- NMR (¹H, ¹³C, and 19F) to confirm substituent positions and electronic environments.

- X-ray crystallography to resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with morpholine groups). For example, analogous piperidine carboxamides show distinct torsion angles in the piperidine ring, validated via COD database entries .

- HRMS to verify molecular weight and isotopic patterns from trifluoromethyl groups .

Q. How can researchers design preliminary biological assays to assess this compound’s activity against cancer-related targets?

- Methodological Answer : Begin with in vitro assays targeting hallmarks of cancer, such as proliferation (MTT assay) or apoptosis (caspase-3 activation). Use dose-response curves (0.1–100 µM) to determine IC50 values. Compare results to positive controls (e.g., doxorubicin). Target specificity can be probed via kinase inhibition panels or receptor-binding assays, referencing pathways like PI3K/Akt/mTOR .

Advanced Research Questions

Q. What strategies resolve contradictory data between in vitro potency and in vivo efficacy for this compound?

- Methodological Answer : Discrepancies may arise from pharmacokinetic limitations (e.g., poor bioavailability). Address this via:

- Metabolic stability assays (e.g., liver microsomes) to identify rapid degradation pathways.

- Formulation optimization : Use nano-encapsulation or prodrug strategies to enhance solubility, guided by CRDC subclass RDF2050104 (membrane technologies) .

- Orthogonal in vivo models : Compare xenograft efficacy in immunocompromised vs. syngeneic models to assess immune-modulatory effects .

Q. How can computational methods predict the compound’s interaction with enzymes like histone deacetylases (HDACs)?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using HDAC crystal structures (PDB IDs: 4BKX, 5IWG). Focus on:

- Binding affinity : Calculate ΔG values for the sulfonyl-piperidine moiety’s interaction with zinc-binding domains.

- Dynamic behavior : Run MD simulations (GROMACS) to assess conformational stability over 100 ns. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What experimental approaches elucidate the role of the morpholinophenyl group in target selectivity?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Synthesize analogs with substituted morpholine rings (e.g., replacing oxygen with sulfur) and compare IC50 values across targets.

- Photoaffinity labeling : Introduce a photo-crosslinker (e.g., diazirine) to the morpholine ring to capture transient protein interactions, followed by LC-MS/MS identification .

- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement by the parent compound .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistent results in dose-dependent toxicity studies?

- Methodological Answer :

- Replicate experiments : Ensure consistency in cell passage number, serum batches, and assay protocols (e.g., ATP vs. resazurin-based viability assays).

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to distinguish biological variation from technical error.

- Mechanistic follow-up : Use transcriptomics (RNA-seq) to identify off-target pathways activated at higher doses .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.